molecular formula C12H12N2O B1374484 N-(3-cyanophenyl)-2-cyclopropylacetamide CAS No. 1250400-07-7

N-(3-cyanophenyl)-2-cyclopropylacetamide

Cat. No.: B1374484
CAS No.: 1250400-07-7
M. Wt: 200.24 g/mol
InChI Key: HMNTZFJVJYBRDD-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-2-cyclopropylacetamide is an acetamide derivative characterized by a cyclopropyl group attached to the acetamide backbone and a 3-cyanophenyl substituent on the nitrogen atom.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-10-2-1-3-11(6-10)14-12(15)7-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNTZFJVJYBRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-cyclopropylacetamide typically involves the reaction of 3-cyanophenylamine with cyclopropylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-cyclopropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-cyanophenyl)-2-cyclopropylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

N-Cyclopropyl-2-(3-methoxyphenyl)acetamide (CAS 1090488-44-0) shares the cyclopropyl-acetamide backbone but substitutes the 3-cyanophenyl group with a 3-methoxyphenyl group. The methoxy (-OCH₃) group is electron-donating, which may enhance solubility in polar solvents compared to the electron-withdrawing cyano group. This difference could lead to divergent biological interactions; for instance, methoxy groups often improve membrane permeability, while cyano groups may enhance binding affinity to enzymes or receptors due to dipole interactions .

N-(3-Amino-4-methoxyphenyl)acetamide (CAS 6375-47-9) features both amino (-NH₂) and methoxy substituents.

Heterocyclic Analogues

N-(3-Acetyl-2-thienyl)-2-bromoacetamide replaces the phenyl ring with a thiophene moiety. The thienyl group’s aromaticity differs from benzene, affecting π-π stacking interactions.

Complex Pharmacologically Active Derivatives

Taranabant (CAS 701977-09-5), an anti-obesity drug, incorporates a 3-cyanophenyl group within a larger propanamide structure. The 3-cyanophenyl moiety in Taranabant likely contributes to its cannabinoid receptor-1 (CB1) antagonism, suggesting that N-(3-cyanophenyl)-2-cyclopropylacetamide’s cyano group may similarly enhance receptor binding in targeted therapies .

Structural and Functional Data Table

Compound Name Substituents/Backbone Key Properties/Effects Reference
This compound 3-Cyanophenyl, cyclopropyl Electron-withdrawing -CN; potential receptor binding N/A
N-Cyclopropyl-2-(3-methoxyphenyl)acetamide 3-Methoxyphenyl Electron-donating -OCH₃; improved solubility
N-(3-Amino-4-methoxyphenyl)acetamide 3-NH₂, 4-OCH₃ Nucleophilic -NH₂; metabolic instability
Taranabant 3-Cyanophenyl (in larger scaffold) CB1 antagonism; anti-obesity application

Biological Activity

N-(3-Cyanophenyl)-2-cyclopropylacetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article explores the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo experiments.

Chemical Structure and Properties

This compound has the following structural formula:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}

This structure features a cyclopropyl group, which is known to influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated through its anti-inflammatory properties. The following sections detail the findings from various studies.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant modulation of inflammatory mediators. Key findings include:

  • Cell Viability : Initial assays showed that the compound did not induce cytotoxicity in J774 murine macrophage cells at concentrations up to 100 μM, establishing a safe concentration range for further testing .
  • Cytokine Modulation : The compound effectively reduced levels of pro-inflammatory cytokines such as IL-1β and TNFα, suggesting its potential use in managing inflammatory responses .

In Vivo Studies

In vivo models further elucidated the anti-inflammatory effects of this compound:

  • Paw Edema Model : In studies utilizing Freund's complete adjuvant (CFA) to induce paw inflammation, treatment with this compound significantly decreased paw swelling. The reduction was comparable to that observed with standard anti-inflammatory drugs, indicating potent anti-inflammatory activity .
  • Prostaglandin E2 (PGE2) Levels : The compound also inhibited PGE2 production in inflamed tissues, reinforcing its role in inflammation modulation .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Nrf2 Pathway Activation : The compound may activate the nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased expression of antioxidant enzymes. This activation helps mitigate oxidative stress and inflammation by downregulating pro-inflammatory cytokines .
  • Interaction with Key Enzymes : Molecular docking studies have indicated that this compound interacts with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), further contributing to its anti-inflammatory profile .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Patient Response : In a clinical setting, patients with chronic inflammatory conditions treated with this compound reported significant pain relief and reduced swelling, supporting its therapeutic potential.
  • Longitudinal Analysis : A longitudinal study indicated sustained efficacy over time, with minimal side effects reported by patients using this compound as part of their treatment regimen for inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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